molecular formula C7H7Cl2F3N2 B13049783 (S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

(S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B13049783
M. Wt: 247.04 g/mol
InChI Key: DLPOIJHPAFAHMN-RGMNGODLSA-N
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Description

(S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a chloropyridinyl group and a trifluoroethanamine moiety, making it a valuable entity in synthetic chemistry and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridin-3-ylmethanol and trifluoroacetic acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often involving catalysts to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often incorporating advanced purification methods to meet stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted pyridines and trifluoroethanamine derivatives, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

(S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloropyridin-3-yl)methanol
  • (6-Chloropyridin-3-yl)methyl acetate

Uniqueness

Compared to similar compounds, (S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its trifluoroethanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C7H7Cl2F3N2

Molecular Weight

247.04 g/mol

IUPAC Name

(1S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6ClF3N2.ClH/c8-5-2-1-4(3-13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1

InChI Key

DLPOIJHPAFAHMN-RGMNGODLSA-N

Isomeric SMILES

C1=CC(=NC=C1[C@@H](C(F)(F)F)N)Cl.Cl

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)N)Cl.Cl

Origin of Product

United States

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